

Application Notes and Protocols for iCRT 14

Stock Solution Preparation and Use

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Compound of Interest

Compound Name: iCRT 14

Cat. No.: B1674363

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Introduction

iCRT 14 is a potent and specific small molecule inhibitor of the Wnt/ β -catenin signaling pathway.[1][2][3] It functions by disrupting the interaction between β -catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes.[4][5] This inhibitory action has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cell lines and suppress tumor growth in xenograft models.[3][6] These application notes provide a detailed protocol for the preparation of **iCRT 14** stock solutions using dimethyl sulfoxide (DMSO) and guidelines for its use in cell-based assays.

Chemical Properties and Data

A summary of the key chemical and physical properties of **iCRT 14** is provided in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	375.44 g/mol	[1] [2] [6] [7]
Molecular Formula	C ₂₁ H ₁₇ N ₃ O ₂ S	[1] [6] [7]
CAS Number	677331-12-3	[1] [2] [6] [7]
Appearance	Light yellow to yellow solid/powder	[1]
Purity	≥98% (HPLC)	[2] [6]
Solubility in DMSO	≥10 mg/mL to 37 mg/mL (≥26.6 mM to 98.55 mM)	[1] [2] [6] [7] [8]
Solubility in Water	Insoluble	[7]
Solubility in Ethanol	Insoluble	[7]
Storage (Powder)	-20°C for up to 3 years	[1] [7]
Storage (Stock Solution)	-20°C for up to 1 year, or -80°C for up to 2 years	[1] [7]

Experimental Protocols

Preparation of iCRT 14 Stock Solution (10 mM in DMSO)

Materials:

- iCRT 14 powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Ultrasonic bath, 37°C water bath

Protocol:

- Calculate the required mass of **iCRT 14**:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 375.44 \text{ g/mol} \times 1000 \text{ mg/g} = 3.7544 \text{ mg}$
- Weighing the **iCRT 14** powder:
 - Carefully weigh out approximately 3.75 mg of **iCRT 14** powder and place it into a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous/fresh DMSO to the tube containing the **iCRT 14** powder.^[7] The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.^[7]
- Mixing:
 - Vortex the solution thoroughly until the powder is completely dissolved.
 - For higher concentrations or if dissolution is slow, gentle warming at 37°C or sonication in an ultrasonic bath can be employed to aid dissolution.^[8]
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.^[1]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).^[7]

In Vitro Cell-Based Assay Protocol using **iCRT 14**

This protocol provides a general guideline for treating cultured cells with **iCRT 14**. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

- Cultured cells (e.g., HCT-116, HT29, HeLa)
- Complete cell culture medium
- **iCRT 14** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- Sterile culture plates (e.g., 96-well, 6-well)
- Standard cell culture equipment (incubator, biosafety cabinet)

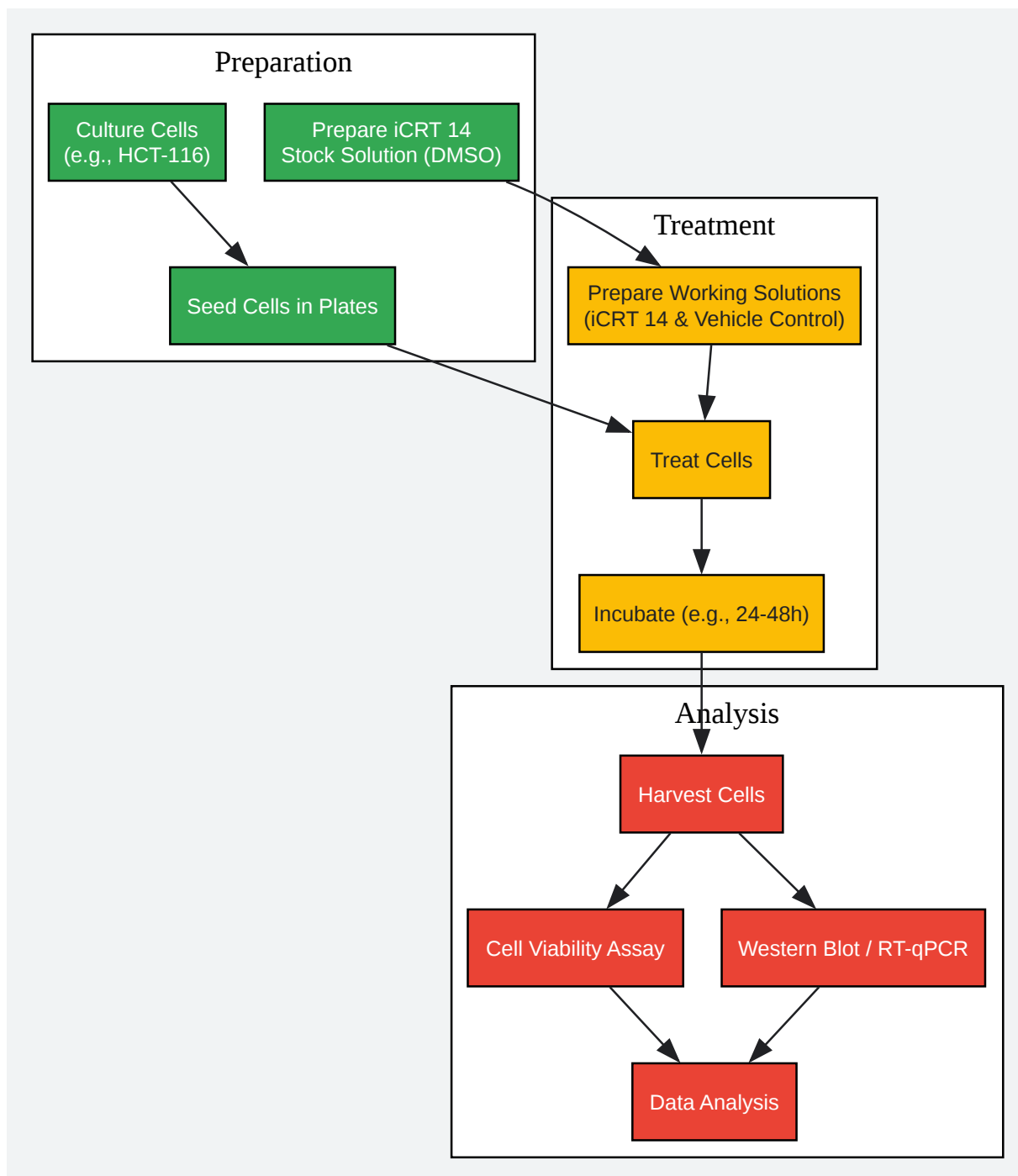
Protocol:

- Cell Seeding:
 - Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Incubate the cells overnight to allow for attachment.
- Preparation of Working Solutions:
 - Prepare serial dilutions of the **iCRT 14** stock solution in complete cell culture medium to achieve the desired final concentrations. A common final concentration for in vitro assays is in the range of 10-50 μM .[\[1\]](#)[\[8\]](#)
 - Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.
- Cell Treatment:

- Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **iCRT 14** or the DMSO vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[8]
- Downstream Analysis:
 - Following incubation, cells can be harvested and processed for various downstream analyses, such as:
 - Cell viability assays (e.g., MTT, CellTiter-Glo).[8]
 - Western blotting to analyze protein expression levels of Wnt target genes (e.g., c-Myc, Cyclin D1).
 - RT-qPCR to analyze the mRNA expression of Wnt target genes.[9]
 - Cell cycle analysis by flow cytometry.[6]
 - Luciferase reporter assays to measure Wnt/ β -catenin signaling activity.[9]

Visualizations

Below are diagrams illustrating the mechanism of action of **iCRT 14** and a typical experimental workflow.



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